3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

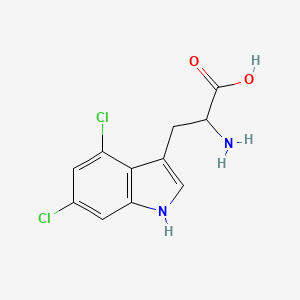

3-ブロモ-5-ヒドロキシ-2-メチルナフタレン-1,4-ジオンは、分子式がC11H7BrO3である化学化合物です。これは、様々な生物活性を示すことが知られているナフトキノン誘導体です。

合成方法

3-ブロモ-5-ヒドロキシ-2-メチルナフタレン-1,4-ジオンの合成は、いくつかの合成ルートで達成できます。一般的な方法の1つは、制御された条件下で、臭素または臭素化剤を用いた5-ヒドロキシ-2-メチルナフタレン-1,4-ジオンの臭素化です。 この反応は通常、クロロホルムやジクロロメタンなどの有機溶媒中で行われ、過剰な臭素化を防ぐため、温度は低く保たれます .

工業的な生産方法には、反応条件と収率をより良く制御できる連続フロー合成などのよりスケーラブルなプロセスが含まれる場合があります。これらの方法は、生産の整合性と効率を確保するために、自動化されたシステムを使用することがよくあります。

準備方法

The synthesis of 3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the bromination of 5-hydroxy-2-methylnaphthalene-1,4-dione using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often use automated systems to ensure consistency and efficiency in production.

化学反応の分析

3-ブロモ-5-ヒドロキシ-2-メチルナフタレン-1,4-ジオンは、次のような様々な化学反応を起こします。

酸化: この化合物は、有機合成において重要な中間体である対応するキノンを生成するために酸化することができます。

還元: 還元反応は、この化合物を、異なる生物活性を示すヒドロキノンに変換することができます。

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は通常キノンを生成しますが、還元はヒドロキノンを生成します。

科学研究における用途

3-ブロモ-5-ヒドロキシ-2-メチルナフタレン-1,4-ジオンは、科学研究においていくつかの用途があります。

化学: これは、より複雑な有機分子の合成における構成要素として使用されます。その反応性により、様々な有機反応において貴重な中間体となっています。

生物学: この化合物は、抗癌活性や抗菌活性など、潜在的な生物活性を示すことが研究されています。

医学: この化合物は、その生物活性のために、医薬品開発における潜在的な用途について調査されています。これは、ある種の癌や感染症を治療するための前臨床試験で有望な結果を示しています。

産業: 産業部門では、3-ブロモ-5-ヒドロキシ-2-メチルナフタレン-1,4-ジオンは、染料、顔料、その他の特殊化学品の生産に使用されています.

科学的研究の応用

3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Due to its biological activities, this compound is being investigated for potential use in drug development. It has shown promise in preclinical studies for treating certain types of cancer and infections.

作用機序

3-ブロモ-5-ヒドロキシ-2-メチルナフタレン-1,4-ジオンの作用機序は、細胞成分との相互作用に関与しています。これは、細胞内に活性酸素種(ROS)を生成することにより効果を発揮すると考えられており、細胞内で酸化ストレスを引き起こす可能性があります。 この酸化ストレスは、細胞死につながる可能性があり、この化合物は癌細胞や微生物に対して効果的となります .

この化合物の分子標的には、細胞呼吸やDNA複製に関与する酵素が含まれます。これらの酵素を阻害することで、この化合物は重要な細胞プロセスを阻害し、細胞死につながります。

類似の化合物との比較

3-ブロモ-5-ヒドロキシ-2-メチルナフタレン-1,4-ジオンは、次のような他の類似の化合物と比較することができます。

フチオコール(2-ヒドロキシ-3-メチルナフタレン-1,4-ジオン): 両方の化合物は、類似のナフトキノン構造を共有していますが、フチオコールには臭素原子がありません。

プランバギン(5-ヒドロキシ-2-メチル-1,4-ナフトキノン): この化合物は構造が似ていますが、臭素原子は含まれていません。

3-ブロモ-5-ヒドロキシ-2-メチルナフタレン-1,4-ジオンにおける臭素原子の存在は、その反応性を高め、その独特の生物活性を促進する可能性があります。

類似化合物との比較

3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione can be compared with other similar compounds, such as:

Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Both compounds share a similar naphthoquinone structure, but phthiocol lacks the bromine atom.

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): This compound is similar in structure but does not have the bromine atom.

The presence of the bromine atom in this compound enhances its reactivity and may contribute to its unique biological activities.

特性

CAS番号 |

113683-19-5 |

|---|---|

分子式 |

C11H7BrO3 |

分子量 |

267.07 g/mol |

IUPAC名 |

3-bromo-5-hydroxy-2-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C11H7BrO3/c1-5-9(12)11(15)8-6(10(5)14)3-2-4-7(8)13/h2-4,13H,1H3 |

InChIキー |

NIQBOMVXAMPKNW-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)

![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)